3-シクロプロピル-2-フルオロピリジン

概要

説明

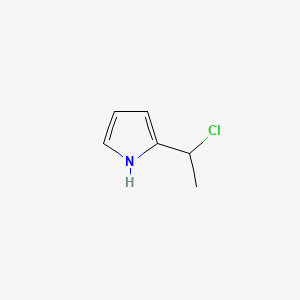

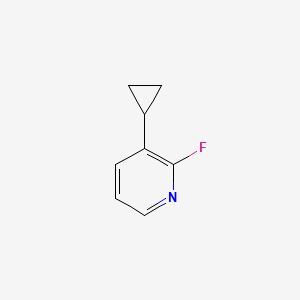

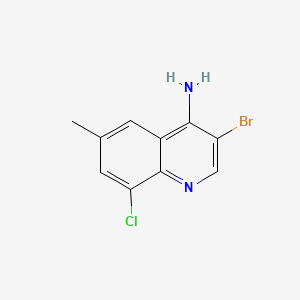

3-Cyclopropyl-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C8H8FN It features a pyridine ring substituted with a cyclopropyl group at the third position and a fluorine atom at the second position

科学的研究の応用

3-Cyclopropyl-2-fluoropyridine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

作用機序

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .

Mode of Action

In the context of SM cross-coupling reactions, 3-Cyclopropyl-2-fluoropyridine likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in sm cross-coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, thereby influencing the synthesis of various organic compounds .

Result of Action

Given its role in sm cross-coupling reactions , it can be inferred that it contributes to the formation of carbon-carbon bonds, thereby facilitating the synthesis of various organic compounds .

Action Environment

The action of 3-Cyclopropyl-2-fluoropyridine is influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the organoboron reagents used in these reactions are relatively stable, readily prepared, and generally environmentally benign , suggesting that the compound’s action, efficacy, and stability may be influenced by these factors.

生化学分析

Biochemical Properties

It is known that fluoropyridines, a group to which this compound belongs, are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds and are widely used in organic chemistry .

Cellular Effects

The specific cellular effects of 3-Cyclopropyl-2-fluoropyridine are not well-studied. It is known that fluoropyridines can interact with various cellular processes. For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that in Suzuki–Miyaura cross-coupling reactions, the compound can participate in transmetalation, a process where it is transferred from boron to palladium . This suggests that it may interact with biomolecules and potentially influence gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored in a dry room at normal temperatures .

Metabolic Pathways

It is known that cyclopropyl groups can be metabolized in certain circumstances, which may lead to potentially reactive intermediates .

Transport and Distribution

It is known that the compound is a liquid at room temperature, which may influence its distribution .

Subcellular Localization

It is known that the compound is a liquid at room temperature, which may influence its localization .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-fluoropyridine can be achieved through several methods. One common approach involves the cyclopropylation of 2-fluoropyridine using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 3-Cyclopropyl-2-fluoropyridine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

化学反応の分析

Types of Reactions: 3-Cyclopropyl-2-fluoropyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, cyclopropyl derivatives, and fluorinated compounds, depending on the specific reaction conditions and reagents used.

類似化合物との比較

- 2-Fluoropyridine

- 3-Cyclopropylpyridine

- 2,3-Difluoropyridine

Comparison: 3-Cyclopropyl-2-fluoropyridine is unique due to the presence of both the cyclopropyl group and the fluorine atom, which impart distinct chemical and physical properties Compared to 2-Fluoropyridine, the cyclopropyl group adds steric hindrance and alters the compound’s reactivity

特性

IUPAC Name |

3-cyclopropyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFSMQRQXSDRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731525 | |

| Record name | 3-Cyclopropyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227177-68-5 | |

| Record name | 3-Cyclopropyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)

![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)

![3-[3-(MethylaMino)phenyl]-3-oxopropanenitrile](/img/new.no-structure.jpg)